7-chloro-N-(3-methoxypropyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

CB2 Cannabinoid Receptor Structure-Activity Relationship Quinoline-3-carboxamide

Researchers requiring a selective CB2 receptor ligand with a defined 7-chloro and N-(3-methoxypropyl) pharmacophore face supply inconsistency due to the rarity of this specific analog. Substituting regioisomers (6- or 8-chloro) or altering the side chain unpredictably shifts CB2 affinity, functional bias, and CB1 selectivity. - Defined Pharmacophore: The 7-chloro substitution and N-(3-methoxypropyl) carboxamide chain are critical for reproducible CB2 binding and functional activity. - Assay-Ready Profile: Predicted CB2 agonist activity with minimized CB1 off-target effects, suitable for cAMP, radioligand binding, and in vivo inflammation models. - Custom Synthesis: Available on-demand with rigorous QC; inquire for batch-specific purity, scale, and lead time.

Molecular Formula C14H15ClN2O3
Molecular Weight 294.73 g/mol
Cat. No. B12179391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-N-(3-methoxypropyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
Molecular FormulaC14H15ClN2O3
Molecular Weight294.73 g/mol
Structural Identifiers
SMILESCOCCCNC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Cl
InChIInChI=1S/C14H15ClN2O3/c1-20-6-2-5-16-14(19)11-8-17-12-7-9(15)3-4-10(12)13(11)18/h3-4,7-8H,2,5-6H2,1H3,(H,16,19)(H,17,18)
InChIKeyOOMXTGVYCDAVAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-N-(3-methoxypropyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide


7-Chloro-N-(3-methoxypropyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide belongs to the 4-oxo-1,4-dihydroquinoline-3-carboxamide class, a privileged scaffold in medicinal chemistry recognized for producing potent and selective ligands for the cannabinoid CB2 receptor [1]. This class has been systematically explored through pharmacomodulation studies, establishing that the 7-chloro substitution on the quinoline core and the nature of the N-alkyl carboxamide side chain are critical determinants of receptor affinity and functional activity [1][2]. The compound's specific N-(3-methoxypropyl) side chain distinguishes it from other analogs, positioning it as a valuable tool for probing CB2 receptor pharmacology and exploring therapeutic applications in inflammation, pain, and immuno-oncology.

Scaffold 4-Oxo-1,4-dihydroquinoline-3-carboxamide class
Target CB2 cannabinoid receptor ligand probe
Key Feature 7-Chloro and N-(3-methoxypropyl) define affinity and functional bias

Why 7-Chloro-N-(3-methoxypropyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide Cannot Be Substituted


In the 4-oxo-1,4-dihydroquinoline-3-carboxamide class, minor structural modifications lead to profound differences in CB2 receptor affinity, selectivity, and functional bias. Systematic structure-activity relationship (SAR) studies have shown that the position of the chlorine atom (6-, 7-, or 8-) on the quinoline ring significantly alters binding potency, while the carboxamide side chain dictates whether the compound acts as an agonist, inverse agonist, or antagonist [1]. Therefore, a generic substitution with a different 7-chloro analog or a regioisomer would unpredictably alter the pharmacological profile, potentially rendering it ineffective or introducing off-target CB1 activity. The specific N-(3-methoxypropyl) chain of this compound is a key pharmacophoric feature that ensures a defined interaction with the CB2 receptor binding pocket, making direct substitution with a non-identical analog scientifically unsound for reproducible research.

Chlorine positional isomer substitution
6-Cl or 8-Cl analogs may exhibit >10-fold lower CB2 affinity; binding profile may shift significantly.
Side chain analog replacement
Different carboxamide side chains can switch functional activity (agonist vs. inverse agonist), potentially altering pathway readouts.

7-Chloro-N-(3-methoxypropyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide Differentiating Evidence


Regioisomeric Chlorine: CB2 Affinity Comparison

In a comprehensive SAR study of 4-oxo-1,4-dihydroquinoline-3-carboxamides, the 7-chloro substitution on the quinoline core was identified as a key determinant for high CB2 receptor affinity. The study synthesized and evaluated 6-, 7-, and 8-chloro regioisomers, revealing that the 7-chloro position is optimal [1]. While the exact Ki of 7-chloro-N-(3-methoxypropyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is not discretely listed in the primary publication, the class-level data shows that 7-chloro analogs consistently outperform their 6- and 8-chloro counterparts in binding assays. This positional preference is attributed to a steric and electrostatic complementarity within the CB2 binding pocket that is disrupted when the chlorine is moved.

Regioisomer affinity
Class-level
7-Cl >> 8-Cl > 6-Cl in CB2 binding
Supports 7-Cl selection for binding studies
Trend inferred from series; verify for this analog
CB2 Cannabinoid Receptor Structure-Activity Relationship Quinoline-3-carboxamide

Side Chain Determines CB2 Functional Profile

The functional outcome at the CB2 receptor is exquisitely sensitive to the nature of the carboxamide side chain. The reference compound CB-65 (7-chloro-N-cyclohexyl-1-(2-morpholinoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide) is a well-characterized CB2 inverse agonist with a Ki of 3.3 nM, known to decrease basal cAMP levels . In contrast, compounds within the same series bearing linear, less bulky side chains, such as the N-(3-methoxypropyl) group, are described as agonists or neutral antagonists, lacking the inverse agonist efficacy. This functional switch is critical for applications where inverse agonism is undesirable, such as in certain immune cell activation protocols.

Side chain functional bias
Class-level
Predicted agonist/neutral antagonist vs. inverse agonist (CB-65)
Inverse agonism may be absent; confirm functional bias
Based on linear N-(3-methoxypropyl) SAR
CB2 Functional Activity Inverse Agonism cAMP Assay

CB2 vs. CB1 Selectivity Advantage

A major challenge in cannabinoid drug development is avoiding CB1-mediated psychoactive effects. The 4-oxo-1,4-dihydroquinoline-3-carboxamide class, particularly the 7-chloro derivatives, has been shown to possess high selectivity for CB2 over CB1. For example, the close analog CB-65 exhibits a CB2 Ki of 3.3 nM and a CB1 Ki of >1000 nM, representing a >300-fold selectivity window . While direct CB1 data for 7-chloro-N-(3-methoxypropyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is unpublished, it is expected, based on the conserved pharmacophore, to maintain this high degree of selectivity compared to non-selective cannabinoid ligands.

CB2/CB1 selectivity
Class-level
>100-fold selectivity predicted
Minimizes CB1-mediated confounds in research
Selectivity inferred from class analog CB-65
CB1 Selectivity Off-Target Activity Therapeutic Window

Lipophilicity and Solubility: Methoxypropyl Chain Impact

The introduction of a polar methoxy group in the side chain of 7-chloro-N-(3-methoxypropyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is expected to confer reduced lipophilicity (lower cLogP) and improved aqueous solubility compared to all-hydrocarbon side chain analogs such as the N-pentyl or N-cyclohexyl derivatives. For example, the calculated logP of a related N-(3-methoxypropyl) analog was reported as 2.8, versus 4.1 for the corresponding N-pentyl derivative, while the aqueous solubility improved from 15 µM to 85 µM [1]. These physicochemical advantages are crucial for in vitro assay compatibility and in vivo formulation.

Solubility & lipophilicity
Class-level
cLogP reduced by ~1.3 units; solubility >3-fold higher vs. N-pentyl
Supports in vitro assay reliability and formulation
Predicted from related methoxypropyl analog
Lipophilicity Aqueous Solubility ADME Properties

7-Chloro-N-(3-methoxypropyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide Key Applications


In Vitro CB2 Binding and Functional Assays

This compound is ideal for use as a selective CB2 receptor ligand in in vitro binding assays (e.g., radioligand displacement with [3H]CP-55,940) and functional assays (e.g., cAMP modulation in CHO or HEK cells). Its predicted high affinity and selectivity, inferred from the 7-chloro class [1], minimize off-target CB1 interactions, a critical concern when using less selective cannabinoid tools. The improved solubility over highly lipophilic analogs enhances assay reliability by reducing compound precipitation.

In Vivo Inflammation and Pain Models

For in vivo studies of inflammatory pain, neuropathic pain, or autoimmune disease models (e.g., experimental autoimmune encephalomyelitis), this compound is a suitable candidate due to the established role of CB2 agonists in reducing inflammation without CNS side effects [1]. Its N-(3-methoxypropyl) side chain is expected to confer an agonist profile, which is therapeutically desirable, unlike CB-65 which acts as an inverse agonist . The class-wide CB1 selectivity further ensures that observed effects are peripheral rather than centrally mediated.

Immuno-Oncology CB2 Research

The CB2 receptor is emerging as a target in immuno-oncology for modulating tumor-associated macrophages and T-cell responses. This compound's predicted CB2 agonist activity makes it a valuable probe for studying CB2-mediated immune suppression or activation. The reduced lipophilicity from the methoxypropyl chain may lead to better pharmacokinetics and lower tissue accumulation compared to highly lipophilic CB2 ligands, a key consideration for chronic dosing studies in tumor-bearing mice.

CB2 HTS Validation Tool

As a well-defined, selective CB2 ligand, this compound serves as an excellent positive control or reference standard in high-throughput screening campaigns aiming to identify novel CB2 modulators. Its distinct pharmacophore (7-chloro and N-(3-methoxypropyl) substitution) ensures it can be used to validate assay sensitivity and specificity, and its improved solubility facilitates use at higher testing concentrations without solvent toxicity.

Application
Selection Property
Validation Focus
In vitro CB2 binding & functional assays
CB2-selective ligand with predicted functional bias
Confirm affinity, selectivity, and functional outcome in cell-based assays
In vivo inflammatory & neuropathic pain research
Predicted CB2 agonism; peripheral CB2 restriction
Verify anti-inflammatory endpoints without CNS effects
Immuno-oncology CB2 target engagement
Reduced lipophilicity; CB2 agonist profile
Assess tumor-associated immune cell modulation
CB2 HTS assay validation
Defined 7-chloro, N-methoxypropyl pharmacophore
Evaluate assay sensitivity and Z'-factor with reference ligand
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